Toddalolactona

Descripción general

Descripción

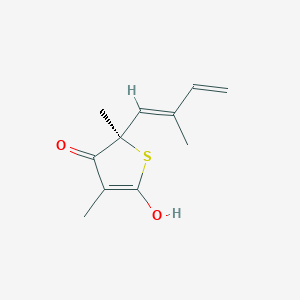

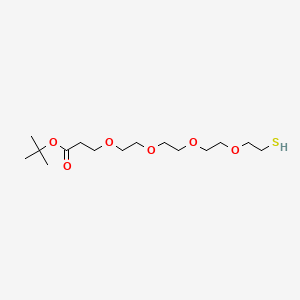

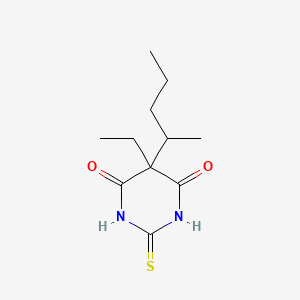

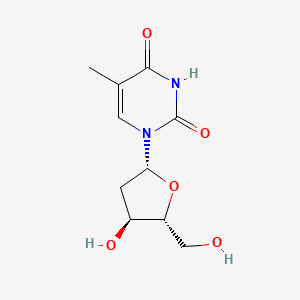

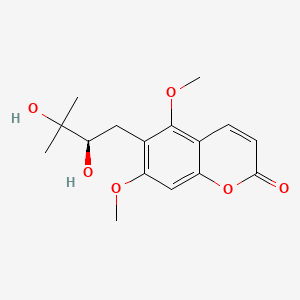

La toddalolactona es un compuesto natural extraído de la planta Toddalia asiatica (L.) Lam. Es un derivado de la cumarina con la fórmula molecular C16H20O6 y un peso molecular de 308,33 g/mol . La this compound se ha utilizado ampliamente en la medicina tradicional para el tratamiento de diversas dolencias, como el derrame cerebral, la artritis reumatoide y el edema .

Aplicaciones Científicas De Investigación

La toddalolactona se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas. Se ha demostrado que protege contra la osteoartritis al mejorar la inflamación de los condrocitos y suprimir la osteoclastogénesis . Además, la this compound ha demostrado actividad antiinflamatoria y se ha investigado su posible uso en el tratamiento de la sepsis . También se ha estudiado su interacción con la albúmina sérica humana utilizando diversos enfoques espectroscópicos y de modelado molecular .

Mecanismo De Acción

El mecanismo de acción de la toddalolactona implica la inhibición de la activación de las vías de señalización del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB) y la proteína quinasa activada por mitógeno (MAPK) . Al inhibir estas vías, la this compound suprime la expresión de mediadores inflamatorios y catabólicos, lo que reduce la inflamación y la destrucción del cartílago en la osteoartritis .

Análisis Bioquímico

Biochemical Properties

Toddalolactone has been found to interact with various enzymes and proteins. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, toddalolactone suppresses the NF-κB transcriptional activity, reduces the nuclear translocation and phosphorylation of NF-κB, blocks the translocation of HMGB1 from the nucleus to cytosol, and decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreased IκBα phosphorylation .

Cellular Effects

Toddalolactone has been shown to have significant effects on various types of cells and cellular processes. It inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . Furthermore, toddalolactone has been proven to inhibit RANKL-induced-osteoclastogenesis and inhibit the expression of osteoclast marker genes .

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, toddalolactone has shown changes in its effects over time. The administration of toddalolactone decreased LPS-induced liver damage markers (AST and ALT), attenuated infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improved survival in septic mice .

Dosage Effects in Animal Models

The effects of toddalolactone vary with different dosages in animal models. In a FeCl3-induced thrombosis model, intraperitoneal injection of toddalolactone in mice significantly prolonged tail bleeding and reduced arterial thrombus weight .

Metabolic Pathways

Toddalolactone is involved in various metabolic pathways. As a major metabolic pathway in OA, NF-κB signalling pathway is involved in LPS-induced inflammation and RANKL-induced osteoclast formation .

Transport and Distribution

It has been found that toddalolactone binds to human serum albumin (HSA) with high affinity , suggesting that it may be transported and distributed within cells and tissues via binding to proteins.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la toddalolactona implica la extracción del compuesto de las raíces de Toddalia asiatica. Un método consiste en triturar las raíces en partículas de 20 a 80 mallas y colocarlas en un tanque de extracción supercrítica de CO2. Luego se agrega CO2 en estado líquido a un caudal específico para extraer la this compound .

Métodos de producción industrial: En entornos industriales, la this compound se puede extraer utilizando técnicas cromatográficas avanzadas como la UPLC-MS/MS. Este método implica el uso de extracción líquido-líquido con acetato de etilo seguido de elución en gradiente desde una columna UPLC BEH C18 utilizando una fase móvil que consiste en acetonitrilo y agua (0,1% de ácido fórmico) .

Análisis De Reacciones Químicas

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran toddalolactona incluyen lipopolisacárido (LPS) e interleucina-1β (IL-1β) para inducir la inflamación de los condrocitos, y el activador del receptor del factor nuclear kappa-Β ligando (RANKL) para inducir la diferenciación de osteoclastos .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran this compound incluyen varios mediadores inflamatorios y catabólicos como la interleucina-6 (IL-6), la interleucina-8 (IL-8), el factor de necrosis tumoral alfa (TNF-α), la metaloproteinasa de matriz-2 (MMP2), la metaloproteinasa de matriz-9 (MMP9) y la metaloproteinasa de matriz-13 (MMP13) .

Comparación Con Compuestos Similares

La toddalolactona es única entre los derivados de la cumarina debido a sus propiedades antiinflamatorias y antiosteoclastogénicas específicas. Compuestos similares incluyen otras cumarinas preniladas aisladas de Toddalia asiatica, como el oxypeucedanin hydrate . Estos compuestos comparten estructuras moleculares similares pero difieren en sus actividades biológicas específicas y aplicaciones terapéuticas .

Propiedades

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPLQBQHWYKRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197484 | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-90-9 | |

| Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toddalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.